molecular formula C11H13N3O2 B2671806 1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole CAS No. 77177-20-9

1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole

Cat. No. B2671806
CAS RN: 77177-20-9
M. Wt: 219.244
InChI Key: RUDYGYNIIYYREE-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . An acetic acid-promoted approach enables the synthesis of 1,4,5-trisubstituted 1,2,3-triazole derivatives. This transformation employs readily available primary amines, 1,3-dicarbonyls, and tosyl azide as the starting materials via a cycloaddition reaction under metal-free conditions .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The 1,2,3-triazole ring is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator .


Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

1,2,3-Triazole is stable in both acidic and basic conditions, and it has high bioavailability . It also has a strong magnetic property .

Mechanism of Action

The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

Safety and Hazards

The 1,2,3-triazole ring possesses low toxicity and low multidrug resistance , making it relatively safe for use in various applications.

properties

IUPAC Name

[1-benzyl-5-(hydroxymethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYGYNIIYYREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole

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